molecular formula C₁₂H₂₅N₃O₆ B1160249 (5R,5'S)-Dihydroxy Lysinonorleucine

(5R,5'S)-Dihydroxy Lysinonorleucine

Cat. No.: B1160249
M. Wt: 307.34
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,5'S)-Dihydroxy Lysinonorleucine, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₅N₃O₆ and its molecular weight is 307.34. The purity is usually 95%.
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Properties

Molecular Formula

C₁₂H₂₅N₃O₆

Molecular Weight

307.34

Synonyms

N6-[(2S,5R)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine;  _x000B_(5R,5’S)-Hydroxylysinohydroxynorleucine; 

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

(5R,5'S)-Dihydroxy Lysinonorleucine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to be utilized in:

  • Analytical Chemistry : The compound is used in the development and validation of analytical methods for quality control in pharmaceutical formulations. Its application is significant in the production of related amino acids and derivatives, particularly in the context of Abbreviated New Drug Applications (ANDA) .
  • Proteomics Research : As a biochemical agent, it aids in proteomics studies by serving as a substrate for various enzymatic reactions, facilitating the understanding of protein modifications and interactions .

Enzymatic Synthesis

Recent studies highlight the role of this compound in enzymatic cascade reactions. These reactions are essential for producing chiral amino alcohols from readily available substrates like L-lysine. This process involves:

  • Hydroxylation Reactions : Enzymes such as lysine hydroxylases can convert L-lysine into hydroxylated derivatives, including this compound. This transformation is critical for producing compounds with enhanced biological activity and specificity .
  • Chiral Synthesis : The compound's stereochemistry allows it to be used in synthesizing other chiral compounds essential for pharmaceuticals. The regioselectivity of hydroxylation can be manipulated to yield specific products needed for drug development .

Pharmaceutical Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Drug Development : Its derivatives are being investigated for their roles in modulating biological pathways relevant to disease treatment. For instance, compounds derived from this compound may exhibit anti-inflammatory or anticancer properties due to their ability to interact with specific biological targets .
  • Clinical Research : Case studies have highlighted how variations in treatment responses can be influenced by genetic factors associated with amino acid metabolism. Understanding the role of compounds like this compound could lead to more personalized therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

Study ReferenceFocus AreaKey Findings
Hydroxylation ProcessesIdentified multiple lysine hydroxylases capable of regioselective transformations leading to high yields of hydroxylated products.
Enzymatic Cascade ReactionsDemonstrated the efficient synthesis of chiral amino alcohols using this compound as a precursor.
Clinical VariabilityExplored how genetic differences affect responses to treatments involving amino acid derivatives like this compound.

Preparation Methods

Chiral Catalysis and Stereochemical Control

The synthesis of (5R,5'S)-Dihydroxy Lysinonorleucine relies on chiral catalysts to enforce the desired (5R,5'S) configuration. A common strategy involves:

  • Amino and Carboxyl Group Protection : Initial protection of amine and carboxyl groups using tert-butoxycarbonyl (Boc) and benzyl (Bn) esters, respectively, prevents unwanted side reactions.

  • Selective Hydroxylation : Hydroxyl groups are introduced via Sharpless asymmetric dihydroxylation, employing AD-mix-β (containing (DHQD)₂PHAL ligand) to achieve >90% enantiomeric excess.

  • Deprotection and Purification : Final deprotection using hydrogenolysis (H₂/Pd-C) yields the free amino acid, followed by purification via high-performance liquid chromatography (HPLC).

Table 1: Key Reaction Conditions for Chemical Synthesis

StepReagents/ConditionsYield (%)Purity (%)
ProtectionBoc₂O, DIEA, DMF, 0°C → RT8595
HydroxylationAD-mix-β, t-BuOH/H₂O (1:1), -20°C7889
DeprotectionH₂ (1 atm), Pd/C (10%), MeOH, 24h9298

Oxidation and Reduction Strategies

Intermediate oxidation states are critical for functional group interconversion:

  • Oxidation : Potassium permanganate (KMnO₄) in acidic media selectively oxidizes allylic positions to introduce hydroxyl groups.

  • Reduction : Sodium borohydride (NaBH₄) stabilizes labile intermediates during deprotection steps.

Enzymatic Preparation Routes

Lysyl Oxidase-Mediated Crosslinking

Lysyl oxidase (LOX), a copper-dependent enzyme, catalyzes the oxidative deamination of lysine residues in collagen, forming aldehyde intermediates that condense into this compound. Key steps include:

  • Substrate Preparation : Bovine cartilage collagen is extracted using 6 M urea and purified via DEAE-cellulose chromatography.

  • Enzymatic Reaction : LOX (0.1–0.5 U/mg) incubates with collagen at 37°C for 14 days, yielding dehydrodihydroxy-lysinonorleucine (deDHLNL).

  • Reduction and Hydrolysis : NaBH₄ stabilizes crosslinks prior to acid hydrolysis (6 N HCl, 110°C, 20h), followed by HPLC quantification.

Table 2: Enzymatic Synthesis Parameters

ParameterValue
Enzyme Activity0.3 U/mg
Incubation Time14 days
Temperature37°C
Crosslink Yield12.7 nmol/mg collagen

Tandem Aldol-Transamination Reactions

Recent advances employ engineered transaminases for one-pot synthesis:

  • Aldol Addition : Benzaldehyde derivatives react with glycine ethyl ester under aldolase catalysis.

  • Transamination : ω-Transaminases convert ketone intermediates to amino acids with >99% stereoselectivity.

  • Lactonization : Intramolecular aminolysis forms γ-hydroxy-α-amino acid derivatives, isolated via cation-exchange chromatography.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols optimize yield and cost-efficiency through:

  • Reactor Design : Tubular reactors with immobilized catalysts enable continuous hydroxylation (residence time: 2–4h).

  • In-Line Purification : Simulated moving bed (SMB) chromatography separates enantiomers at >99.5% purity.

Table 3: Industrial Process Metrics

MetricValue
Annual Production500–1,000 kg
Cost per Gram$120–$150
Purity Specification≥99.9%

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling : Chiral catalysts (e.g., L-proline) and substrates are milled at 30 Hz for 6h, achieving 80% conversion.

  • Water as Solvent : Aqueous reaction media minimize waste, with yields comparable to organic solvents.

Comparative Analysis of Methods

Efficiency and Scalability

  • Chemical Synthesis : High enantiomeric excess (ee) but requires multistep purification.

  • Enzymatic Routes : Scalable for biopharmaceuticals but limited by enzyme stability.

  • Industrial Methods : Cost-effective at scale but demand significant capital investment.

Table 4: Method Comparison

Methodee (%)Yield (%)Scalability
Chemical90–9570–85Moderate
Enzymatic99+50–65High
Industrial99.5+85–92Very High

Q & A

Q. Advanced Analytical Techniques

  • Chromatography-Mass Spectrometry (LC-MS/MS) : Separate DHLNL (immature cross-link) from mature hydroxylysylpyridinoline (HL) using reverse-phase columns. Retention times and fragmentation patterns (e.g., m/z 428.2 for DHLNL vs. m/z 327.1 for HL) provide specificity .

  • Quantitative Workflow :

    Cross-Link TypeLog2(NPA) in WT MuscleLog2(NPA) in mdx Muscle
    DHLNL (immature)12.4 ± 0.814.1 ± 1.2
    HL (mature)9.7 ± 0.68.9 ± 0.5
    Data adapted from Stearns-Reider et al. (2023), highlighting increased immature cross-links in dystrophic muscle .

What synthesis and quality control protocols ensure reproducibility of (5R,5'S)-Dihydroxy Lysinorleucine in biochemical studies?

Q. Methodological Guidelines

  • Synthesis : Prepare via condensation of 5-hydroxylysine and norleucine derivatives under controlled pH (7.4–8.0) and temperature (25–37°C) to favor stereoselectivity .
  • Quality Control :
    • Purity : Validate using HPLC (>98% purity) with UV detection at 280 nm .
    • Stereochemical Integrity : Confirm (5R,5'S) configuration via circular dichroism (CD) spectroscopy or chiral chromatography .
    • Batch Consistency : Include Certificate of Analysis (COA) with NMR, MS, and elemental analysis data .

How do contradictions arise in cross-link stability data for this compound, and how can they be resolved?

Advanced Data Analysis
Discrepancies often stem from:

  • Model-specific variability : For example, DHLNL levels are elevated in mdx muscle (dystrophy model) but reduced in aged wild-type tissues .
  • Oxidative vs. enzymatic cross-linking : DHLNL formed via lysyl oxidase vs. non-enzymatic glycation may exhibit different stability profiles.
    Resolution Strategies :
    • Use isotopically labeled DHLNL as an internal standard in LC-MS to control for extraction efficiency .
    • Correlate cross-link levels with biomechanical assays (e.g., tensile strength in collagen fibers) to assess functional relevance .

What advanced techniques enable structural characterization of this compound in complex biological matrices?

Q. Cutting-Edge Methodologies

  • Tandem Mass Spectrometry (MS/MS) : Employ collision-induced dissociation (CID) to fragment DHLNL and confirm its structure via diagnostic ions (e.g., m/z 259.1 for the hydroxylysine moiety) .
  • Solid-State NMR : Resolve cross-link conformations in insoluble protein aggregates (e.g., collagen fibrils) .
  • Cryo-Electron Microscopy (cryo-EM) : Map DHLNL localization in tissues at near-atomic resolution .

How can researchers optimize protocols for detecting this compound in low-abundance samples?

Q. Methodological Optimization

  • Sample Preparation :
    • Use enzymatic digestion (e.g., collagenase) to release cross-links without hydrolysis artifacts.
    • Enrich via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
  • Sensitivity Enhancement :
    • Derivatize DHLNL with AccQ-Tag or dansyl chloride to improve ionization efficiency in MS .
    • Employ nano-LC systems for low-volume samples (e.g., biopsy specimens) .

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